molecular formula C13H16N2O2S B11162512 3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11162512
M. Wt: 264.35 g/mol
InChI Key: DORIBWJMVWADIK-UHFFFAOYSA-N
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Description

3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxy group, a methyl group, and a propanamide moiety attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the benzothiazole attacks the carbon atom of the ethyl 3-bromopropanoate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or by disrupting their cell membranes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-methylbenzothiazole
  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 3-ethoxy-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)propanamide

Uniqueness

3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group and the propanamide moiety allows for diverse chemical reactivity and potential for modification, making it a versatile compound for various applications. Additionally, its benzothiazole core structure is known for its bioactivity, contributing to its potential as a therapeutic agent.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

3-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N2O2S/c1-3-17-7-6-12(16)15-13-14-10-5-4-9(2)8-11(10)18-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15,16)

InChI Key

DORIBWJMVWADIK-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C

Origin of Product

United States

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